molecular formula C10H8N2O2 B3384543 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile CAS No. 56053-56-6

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No. B3384543
CAS RN: 56053-56-6
M. Wt: 188.18 g/mol
InChI Key: UWKBETKFDVPXOQ-UHFFFAOYSA-N
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Description

“3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile” is a chemical compound with the CAS Number: 56053-56-6 . It has a molecular weight of 188.19 and its IUPAC name is 3,8-dioxo-2,3,5,6,7,8-hexahydro-4-isoquinolinecarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8N2O2/c11-4-7-6-2-1-3-9(13)8(6)5-12-10(7)14/h5H,1-3H2,(H,12,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties may be available from suppliers or in material safety data sheets.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3,8-dioxo-2,5,6,7-tetrahydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-4-7-6-2-1-3-9(13)8(6)5-12-10(7)14/h5H,1-3H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKBETKFDVPXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC=C2C(=O)C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Synthesis routes and methods I

Procedure details

To a solution consisting of 40 parts of α-cyano-3-oxo-1-cyclohexen-1-acetamide in 125 parts by volume of dimethylformamide, in an atmosphere of nitrogen, is added dropwise, over a period of 10-15 minutes, 40 parts of dimethylformamide diethyl acetal. After the reaction mixture is stirred at room temperature for about 18 hours, 10 parts of water is added and the organic solvents are removed by distillation under reduced pressure. The residual oily product is extracted with dilute aqueous sodium hydroxide and the extract is washed several times with chloroform, then filtered to remove the small amount of insoluble material. Neutralization of the alkaline solution by the addition of dilute hydrochloric acid results in precipitation of the product, which is purified by recrystallization from aqueous acetone to afford 2,3,5,6,7,8-hexahydro-3,8-dioxo-4-isoquinolinecarbonitrile, melting above 290°. It is further characterized by ultraviolet absorption maxima at about 227, 232, 279 and 324 mμ with molecular extinction coefficients of 17,900, 16,000, 13,000 and 6,800, respectively, and by infrared absorption peaks, in potassium bromide, at about 2.87, 2.97, 4.48, 5.92, 6.03, 6.07, 6.23 and 6.45 μ and also by nuclear magnetic resonance peaks, in deuteropyridine, at approximately 1.92, 2.58, 2.97, and 8.72 parts per million.
[Compound]
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Synthesis routes and methods II

Procedure details

The novel compounds of the present invention originate from a novel process which utilizes dihydroresorcinol as the starting material. That substance thus is allowed to react with a chlorinating reagent such as phosphorus trichloride to afford 3-chloro-2-cyclohexen-1-one. Reaction with cycnoacetamide and sodium hydride results in α-cyano-3-oxo-1-cyclohexen-1-acetamide, which is contacted with a dialkylformamide acetal, for example dimethylformamide diethyl acetal or dimethylformamide dineopentyl acetal, to produce 2,3,5,6,7,8-hexahydro-3,8-dioxo-4-isoquinolinecarbonitrile. Elimination of the cyano group is effected by heating with hydrobromic acid, thus affording 2,3,5,6,7,8-hexahydro-3,8-isoquinolinedione. Heating with an alkyl or cycloalkyl halide produces the corresponding 6-alkoxy and 6-cycloalkoxy 7-aza-1-tetralones together with the N-alkylated or N-cycloalkylated derivatives. Typically, 2,3,5,6,7,8-hexahydro-3,8-isoquinolinedione is heated in benzene at the reflux temperature with methyl iodide and silver carbonate to yield 7-aza-6-methoxy-1-tetralone together with 2-methyl-2,3,5,6,7,8-hexahydro-3,8-isoquinolinedione.
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Synthesis routes and methods III

Procedure details

75 parts of α-cyano-3-oxo-1-cyclohexen-1-acetamide in 400 parts by volume of dimethylformamide and 75 parts of triethyl orthoformate are heated on a steam bath for 3 hours to 16 hours. Solvent was then removed in vacuum to give a syrup which is taken up in ethyl acetate. Cooling of this solution gives 2,3,5,6,7,8-hexahydro-3,8-dioxo-4-isoquinolinecarbonitrile which is identical to the product of Example 3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Reactant of Route 2
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Reactant of Route 3
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3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Reactant of Route 4
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Reactant of Route 5
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Reactant of Route 6
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

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